molecular formula C16H13NO3 B5640221 2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione CAS No. 60462-91-1

2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione

Cat. No.: B5640221
CAS No.: 60462-91-1
M. Wt: 267.28 g/mol
InChI Key: BLCWNIGSFBOPQU-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and are found in many natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetals as starting materials, can be adapted to synthesize isoquinoline derivatives by cyclization under acidic conditions .

Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives, followed by decarboxylation . Additionally, environmentally friendly routes using metal catalysts or catalyst-free processes in water have also been explored .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline-based compounds.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and isoquinoline core make it a versatile compound for various applications, distinguishing it from other isoquinoline derivatives.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-13-8-6-12(7-9-13)17-15(18)10-11-4-2-3-5-14(11)16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCWNIGSFBOPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353707
Record name 1,3(2H,4H)-Isoquinolinedione, 2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

60462-91-1
Record name 1,3(2H,4H)-Isoquinolinedione, 2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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